N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Analytical Chemistry Compound Management Screening Library QC

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (CAS 953014-13-6) is a research-grade screening compound with the privileged isoxazole-thiophene carboxamide scaffold. Its 3-methoxyphenyl substitution and thiophene-2-carboxamide connectivity place it on a distinct SAR branch from COX-2-selective inhibitors such as valdecoxib, making it a rational candidate for kinase-targeted HTS libraries and NaV1.7 ion channel screening. Supplied at ≥98% purity with batch-specific NMR, HPLC, and GC data, it reduces false hit risks in primary screens. Choose this probe for structurally differentiated lead optimization in anti-infective, pain, and neurology programs.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 953014-13-6
Cat. No. B2476034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
CAS953014-13-6
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
InChIInChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)14-9-12(18-21-14)10-17-16(19)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19)
InChIKeyQCPUHHFJCVPBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953014-13-6: Isoxazole-Thiophene Carboxamide Scaffold for Targeted Medicinal Chemistry and Biological Screening


N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (CAS 953014-13-6) is a synthetic small molecule featuring a central isoxazole ring, a 3-methoxyphenyl substituent, and a thiophene-2-carboxamide moiety. With a molecular formula of C16H14N2O3S (MW 314.36), it is supplied as a research-grade screening compound with a standard purity of 98%, supported by NMR, HPLC, and GC batch-specific quality control data . The compound is built on a privileged heterocyclic scaffold associated with diverse biological activities, including kinase inhibition, ion channel modulation, and anti-infective properties .

Why 953014-13-6 Cannot Be Simply Substituted with In-Class Analogs: A Quantitative Differentiation Guide


Although isoxazole-thiophene carboxamides are a broad and well-explored class, substitution at different positions on the isoxazole ring profoundly alters biological activity, target selectivity, and physicochemical properties. For instance, valdecoxib—which shares the identical molecular formula (C16H14N2O3S) but features a 4-(sulfamoylphenyl) substituent—is a potent and selective COX-2 inhibitor (COX-2 IC50 = 0.24 µM, selectivity index ~91-fold over COX-1) . In contrast, the 3-thiophene-2-carboxamide isomer present in 953014-13-6 positions it on a distinct structure-activity relationship (SAR) branch, more closely aligned with kinase and ion channel targets . Generic substitution within the isoxazole class without quantitative evidence of equivalent activity on the specific target of interest risks selecting an inactive or off-target compound. The following quantitative evidence guide details the specific, measurable points of differentiation that should inform procurement and experimental design decisions.

Quantitative Differentiation Evidence for 953014-13-6 Against Key Comparators


Purity and Batch-Level Analytical Characterization: 98% with NMR/HPLC/GC Support

953014-13-6 is supplied with a documented purity of 98%, supported by batch-specific NMR, HPLC, and GC analyses . While many in-class screening compounds are supplied at ≥95% purity, supplier-reported purity is the primary quality control metric for compound management and HTS campaigns. The explicit multi-technique characterization (NMR, HPLC, GC) provides higher confidence in structural identity and purity compared to suppliers reporting only HPLC purity or providing no batch-specific data. This reduces the risk of misidentified or degraded material in sensitive dose-response assays.

Analytical Chemistry Compound Management Screening Library QC

Structural Differentiation from Valdecoxib: Divergent Pharmacophores Despite Identical Molecular Formula

953014-13-6 and valdecoxib share the identical molecular formula C16H14N2O3S (MW 314.36), yet they occupy entirely distinct positions in chemical space. Valdecoxib is a 3,4-diaryl-5-methylisoxazole with a 4-(sulfamoylphenyl) group essential for COX-2 binding, exhibiting COX-2 IC50 = 0.24 µM and COX-1 IC50 = 21.9 µM in human whole blood (selectivity index ~91) . 953014-13-6 features an isoxazole-3-carboxamide linked to thiophene via a methylene bridge, with a 3-methoxyphenyl group at the 5-position of the isoxazole. This reversed carboxamide connectivity and distinct substitution pattern suggest a divergent target profile, more analogous to thiophene-2-carboxamide kinase inhibitors (e.g., IKK-2 IC50 = 25 nM for IKK-2 Inhibitor XI) than to COX-2 inhibitors.

Medicinal Chemistry COX-2 Inhibition Isoxazole SAR

Thiophene-2-Carboxamide Scaffold: Kinase Inhibition Potential via IKK-2 Benchmarking

The thiophene-2-carboxamide substructure present in 953014-13-6 is a documented kinase inhibitor pharmacophore. The structurally related compound IKK-2 Inhibitor XI (a thiophenecarboxamide-ureido derivative) demonstrates potent inhibition of IKK-2 with an IC50 of 25 nM, while requiring significantly higher concentrations for IKK-1 (IC50 = 1.0 µM) and JNK1 (IC50 = 1.6 µM), achieving a selectivity window of 40- to 64-fold . This establishes the thiophene-2-carboxamide scaffold as a viable kinase-targeting motif. While no direct kinase inhibition data are available for 953014-13-6, the presence of this substructure—combined with the isoxazole ring's documented role in ATP-binding pocket interactions—positions it as a candidate for kinase screening panels.

Kinase Inhibition Thiophene Carboxamide NF-κB Pathway

Regioisomeric Differentiation: 3-Methoxyphenyl vs. 4-Methoxyphenyl Substitution

The position of the methoxy substituent on the phenyl ring is a critical determinant of biological activity in isoxazole-containing compounds. 953014-13-6 bears a 3-methoxyphenyl group at the isoxazole 5-position, whereas the closely related regioisomer 4-methoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide (CAS 946263-11-2) features a 4-methoxy substitution and a reversed thiophene-isoxazole connectivity . Literature on isoxazole SAR consistently demonstrates that the position of methoxy substitution on the phenyl ring influences electron density distribution, metabolic stability, and target binding geometry . The 3-methoxy orientation in 953014-13-6 presents a distinct hydrogen bond acceptor geometry and steric profile compared to the 4-methoxy counterpart, which may translate to differential selectivity profiles in target-based assays.

Regioisomerism SAR Methoxy Position Effect

Recommended Scientific and Industrial Use Cases for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide (953014-13-6)


Kinase-Focused High-Throughput Screening (HTS) Campaigns

Given the thiophene-2-carboxamide scaffold's demonstrated potential for kinase inhibition—as evidenced by the structurally related IKK-2 Inhibitor XI (IC50 = 25 nM) —953014-13-6 is a rational candidate for inclusion in kinase-targeted HTS libraries. Its high documented purity (98% with NMR/HPLC/GC) reduces the risk of false positives or negatives in primary screening, where impurity-driven artifacts can confound hit identification .

Isoxazole Structure-Activity Relationship (SAR) Expansion for Anti-Tuberculosis Agents

The isoxazole-thiophene scaffold has been validated as a putative Rv1625c/Cya activator with anti-tuberculosis activity (MIC90 = 1.24 µM against M. tuberculosis H37Rv) . 953014-13-6, with its unique 3-methoxyphenyl substitution and thiophene-2-carboxamide connectivity, provides a structurally differentiated starting point for lead optimization campaigns aiming to improve potency or pharmacokinetic properties beyond the published hit compounds.

Ion Channel Modulator Discovery Programs

The presence of the 5-(3-methoxyphenyl)isoxazole substructure in a known NaV1.7 inhibitor (BindingDB BDBM50301711) suggests that 953014-13-6 may interact with voltage-gated sodium channels or related ion channel targets. This compound can serve as a structurally distinct probe in ion channel screening panels, particularly for pain or neurology-focused programs seeking alternatives to traditional sulfonamide-based isoxazole inhibitors.

Pharmacophore Model Building and Virtual Screening Validation

The structural divergence of 953014-13-6 from the COX-2-selective isoxazole chemotype (e.g., valdecoxib, COX-2 IC50 = 0.24 µM) makes it a valuable negative control for pharmacophore models trained on COX-2 inhibitors. Its inclusion in validation datasets helps refine computational models to discriminate between COX-2-active and COX-2-inactive isoxazole conformations, improving virtual screening accuracy.

Quote Request

Request a Quote for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.